molecular formula C34H39ClN4O6 B095798 Hematoporphyrin hydrochloride CAS No. 17471-45-3

Hematoporphyrin hydrochloride

Cat. No. B095798
CAS RN: 17471-45-3
M. Wt: 635.1 g/mol
InChI Key: APOMKBSOIPKRCP-UHFFFAOYSA-N
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Description

Hematoporphyrin Hydrochloride: Comprehensive Analysis

Hematoporphyrin hydrochloride is a compound that has been extensively studied for its unique photophysical properties and its role in photodynamic therapy. It is a derivative of porphyrin, a type of organic compound that plays a crucial role in biological systems, such as in hemoglobin and chlorophyll. Hematoporphyrin and its derivatives have been shown to localize in tumors, making them of particular interest in cancer treatment .

Synthesis Analysis

The synthesis of hematoporphyrin derivatives (HpD) can be achieved through various methods. One approach involves the biosynthetic incorporation of carbon-14 labeled aminolevulinic acid into the porphyrin ring structure using an avian whole-blood system, followed by conversion to hematoporphyrin . Another method includes chemical reactions where deuteroporphyrin is treated with carbon-14 acetyl chloride, followed by reduction and hydrolysis to produce hematoporphyrin with labeled hydroxyethyl side-chains . Additionally, the active material in HpD has been identified as a condensation polymer of hematoporphyrin linked by ether functional groups, which can be formed by treating hematoporphyrin monoacetates and diacetate with dilute sodium hydroxide .

Molecular Structure Analysis

The molecular structure of hematoporphyrin derivatives is complex, consisting of monoporphyrinic compounds and oligomers. The active components of HpD are thought to possess a diporphyrin ether or ester structure, which facilitates their retention in malignant cells . The structure of the active material in HpD has been shown to be a polymeric fraction of hematoporphyrin linked by ether functional groups, which is stable to basic hydrolysis but hydrolyzed by acidic conditions .

Chemical Reactions Analysis

Hematoporphyrin derivatives undergo various chemical reactions, particularly when exposed to light. The quantum yield of singlet oxygen production by HpD is concentration-dependent and varies with the solvent, indicating different behaviors of monomeric and aggregated forms . The photoreduction of hematoporphyrin by organic reducing agents in aqueous solutions has been studied, showing efficient photoreduction and production of radicals from both the porphyrin and the reducing agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of hematoporphyrin derivatives are influenced by their molecular structure. The tumour-localizing fraction of HpD, which is thought to have a diporphyrin ether structure, shows chromatographic properties similar to the active components of HpD and exhibits strong photosensitizing effects . Hematoporphyrin ethers have been synthesized with varying alkyl chain lengths, and their retention time in high-performance liquid chromatography (HPLC) increases linearly with the number of carbon atoms in the alcohol used for synthesis . The modified hematoporphyrin with polyethylene glycol (PEG) shows improved solubility in both neutral aqueous solutions and organic solvents, with a sharp absorption band in the spectrum .

Scientific Research Applications

  • Use in Psychotic Depressions : Hematoporphyrin hydrochloride, also known as photodyn, has been studied for its effects on psychotic depressions. It was found to increase motor activity in animals and showed improvements in depressive cases, but its mechanism of action remained unclear (Thorner, 1937); (Strecker, Palmer, & Braceland, 1936).

  • Photosensitization and Tumor Therapy : Research has shown that hematoporphyrin hydrochloride can act as a photosensitizer. It has been used for phototherapy of tumors, demonstrating a preference for tumor cells over normal cells. The compound's tumor-localizing ability and its interactions with different cellular components have been extensively studied (Kessel, 1981); (Kessel, 1982).

  • Endoscopic Detection of Cancer : Hematoporphyrin hydrochloride has been used in conjunction with endoscopic techniques to detect bronchial carcinoma. Its ability to concentrate in cancer tissues and generate a detectable fluorescence has been leveraged for this purpose (Cortese, Kinsey, Woolner, Payne, Sanderson, & Fontana, 1979).

  • Association with Serum Proteins : Studies have indicated that hematoporphyrin, when administered intravenously, becomes associated with various serum proteins, including lipoproteins. This association plays a role in the compound's distribution and potential effectiveness in photodynamic therapy for tumors (Jori, Beltramini, Reddi, Salvato, Pagnan, Ziron, Tomio, & Tsanov, 1984).

  • Photodynamic Properties and Cancer Detection : The photodynamic properties of hematoporphyrin derivatives have been studied for their potential in cancer detection and management. The compound's ability to fluoresce in the presence of malignant tissue and its effectiveness in identifying primary malignancies have been evaluated (Lipson, Baldes, & Gray, 1967).

  • Phototherapy of Bronchogenic Cancer : The compound has been tested for its potential in the phototherapy of bronchogenic cancer, demonstrating effectiveness in treating superficial carcinomas and providing partial responses in larger carcinomas (Cortese & Kinsey, 1982).

  • Photosensitization Mechanisms : Research has delved into the mechanism by which hematoporphyrin and light can produce cytotoxic effects, potentially through the production of reactive oxygen species like superoxide and hydroxyl radicals (Buettner & Oberley, 1980).

  • Applications in Photodynamic Therapy : Hematoporphyrin derivatives have been studied for their role in photodynamic therapy (PDT), focusing on their effects on tumors and potential applications in treating diseases like atherosclerosis (Kou, Dou, & Yang, 2017).

Safety And Hazards

Hematoporphyrin hydrochloride may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research on Hematoporphyrin hydrochloride and similar compounds is ongoing, with a focus on developing new photosensitizers with enhanced tumor selectivity to improve the effectiveness of photodynamic therapy . New applications of photodynamic therapy are also being explored .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOMKBSOIPKRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hematoporphyrin monohydrochloride

CAS RN

6033-50-7, 17471-45-3, 17696-69-4
Record name Hematoporphyrin monohydrochloride
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Record name 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride
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Record name Haematoporphyrin dihydrochloride
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Record name HEMATOPORPHYRIN MONOHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hematoporphyrin hydrochloride
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Hematoporphyrin hydrochloride
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Hematoporphyrin hydrochloride
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Hematoporphyrin hydrochloride
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Hematoporphyrin hydrochloride
Reactant of Route 6
Hematoporphyrin hydrochloride

Citations

For This Compound
130
Citations
RL LIPSON, EJ BALDES - Archives of dermatology, 1960 - jamanetwork.com
… During subsequent years, many studies 1-4 were carried out using hematoporphyrin hydrochloride prepared according to the classic method of Nencki and Zaleski. However, Schwartz …
Number of citations: 648 jamanetwork.com
MW Thorner - Journal of the American Medical Association, 1937 - jamanetwork.com
… The symptoms and signs of peripheral multiple neuritis in this case occurred following administration of hematoporphyrin hydrochloride and disappeared when the drug was …
Number of citations: 13 jamanetwork.com
EN Rask, WH Howell - American Journal of Physiology …, 1928 - journals.physiology.org
… The crystalline preparation of hematoporphyrin hydrochloride was weighed out for the proper dosage and then rubbed up with a small quantity of a one per cent solution of sodium …
Number of citations: 33 journals.physiology.org
RL Lipson, EJ Baldes, AM Olsen - Journal of the National …, 1961 - academic.oup.com
… To do this, we decided to employ one of the derivatives of hematoporphyrin hydrochloride in an effort to eliminate the effect that would result from the use of the crude preparations, …
Number of citations: 216 academic.oup.com
H Smetana - Proceedings of the Society for Experimental …, 1927 - journals.sagepub.com
… of body-weight of a 0.5 per cent solution of crystalline hematoporphyrin hydrochloride (Nencki) in n/10 NaoH or 1 to 2 per cent NaHCO 3 were injected subcutaneously, intraperitoneally, …
Number of citations: 2 journals.sagepub.com
EA Strecker, HP Palmer… - American Journal of …, 1934 - Am Psychiatric Assoc
(1) Hematoporphyrin has a marked photosensitizing power when injected into the human body. The synthetic product, hematoporphyrin hydrochloride (" Photodyn ") has been …
Number of citations: 12 ajp.psychiatryonline.org
RL LIPSON, EJ BALDES, AM OLSEN - Diseases of the Chest, 1964 - journal.chestnet.org
RESULTS Results of our studies of 50 patients are summarized in Tables 1 and 2. In all but two of the cases in which a malignant lesion was located where the activating light would …
Number of citations: 142 journal.chestnet.org
BL Wise, DR Taxdal - Brain Research, 1967 - Elsevier
… Hematoporphyrin hydrochloride was injected intraperitoneally in the guinea pigs (15 mg in each) and intravenously in the dogs (150 mg each). In all but two guinea pigs, the hematopor…
Number of citations: 67 www.sciencedirect.com
PD Zieve, HM Solomon… - Journal of cellular …, 1966 - Wiley Online Library
The morphologic, functional, and biochemical changes produced by hematoporphyrin and light in human platelets have been characterized. by phase microscopy the cells appeared …
Number of citations: 72 onlinelibrary.wiley.com
RJ Carpenter III, RJ Ryan, HB Neel III… - Annals of Otology …, 1977 - journals.sagepub.com
… Baldes" prepared an acetic acid-sulfuric acid derivative of hematoporphyrin hydrochloride (hematoporphyrin derivative) in 1950 and found that a small dose of HpD given …
Number of citations: 53 journals.sagepub.com

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